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Introduction: The Challenge of Cobalt-Nickel
Separation

The separation of cobalt and nickel is a persistent challenge in hydrometallurgy, particularly in
the recycling of lithium-ion batteries and the processing of laterite ores.[1][2] Their similar
positions in the periodic table result in nearly identical chemical properties and ionic radi,
making their selective recovery difficult.[3][4] Among various separation techniques, solvent
extraction (SX) has emerged as the most effective and commercially viable method, offering
high separation efficiency and product purity.[5][6]

Organophosphorus acids, specifically alkylphosphonic and alkylphosphinic acids, have become
the extractants of choice for separating cobalt from nickel in weakly acidic sulfate solutions.[5]
[7] This application note provides a detailed guide to the principles and protocols for the
selective solvent extraction of cobalt from nickel-containing aqueous solutions using
alkylphosphonic acids, with isopropylphosphonic acid serving as the representative
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chemistry. We will delve into the underlying chemical mechanisms, provide step-by-step
experimental procedures, and offer expert insights based on field-proven methodologies.

Part 1: Fundamental Principles of Separation

The selective extraction of cobalt over nickel by alkylphosphonic acids is a cation-exchange
process. The acidic proton of the organophosphorus compound is exchanged for a metal cation
(Co?* or Ni?*). The general separation factor for these extractants increases in the order:
phosphoric acids < phosphonic acids < phosphinic acids.[5][7]

The Cation-Exchange Mechanism

In the organic phase, alkylphosphonic acids like isopropylphosphonic acid (represented as
HR) typically exist as dimers (HzRz2). During extraction, the metal ion in the aqueous phase
(M2*) replaces the acidic protons of the dimerized extractant to form a neutral metal-extractant
complex that is soluble in the organic phase. This process releases protons into the aqueous
phase, thereby lowering the pH.

The general equilibrium reaction can be described as:

M2+ (aq) + 2(HR)z2 (org) = MR2(HR)2 (org) + 2H* (aq)

Where:

o M2* represents either Co2* or Ni2+.

e (HR)z is the dimerized form of the phosphonic acid extractant in the organic phase.
 MR2(HR):2 is the metal-extractant complex in the organic phase.

The equilibrium is highly dependent on the pH of the aqueous phase. As the pH increases (i.e.,
H* concentration decreases), the equilibrium shifts to the right, favoring the extraction of metal
ions into the organic phase.

The Basis of Selectivity: Coordination Chemistry

The remarkable selectivity of phosphonic and phosphinic acids for cobalt over nickel stems
from the different coordination geometries of the resulting metal-extractant complexes.[8]
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o Cobalt (Co?*): Cobalt(ll) ions preferentially form a tetrahedral coordination complex with the
phosphonic acid extractant. This structure is sterically favored and thermodynamically stable
in the non-polar organic environment.

o Nickel (Niz*): Nickel(ll) ions, in contrast, tend to form a more hydrated octahedral complex,
often incorporating water molecules into their coordination sphere (e.g., Ni(HA2)2(H20)2).[9]
This octahedral structure is less favorable for extraction into the organic phase compared to
the tetrahedral cobalt complex.

This difference in coordination chemistry means that cobalt is extracted at a significantly lower
pH than nickel, which is the cornerstone of their separation.[3][9]

Caption: Cation-exchange mechanism for Co/Ni separation.

Part 2: Key Parameters Influencing Separation

The efficiency and selectivity of the extraction process are governed by several critical
parameters. Proper control of these variables is essential for achieving high-purity cobalt.

e pH: This is the most critical parameter. The extraction of both cobalt and nickel is highly pH-
dependent. A specific pH range must be maintained where cobalt extraction is maximized
while nickel extraction is minimized. The pH at which 50% of a metal is extracted is known as
pHso. The difference between the pHso values for nickel and cobalt (ApHso) is a measure of
the separation potential. For phosphinic acids like Cyanex 272, ApHso can be as high as 1.7-
2.0, indicating excellent separability.[3][9]

o Extractant Concentration: Increasing the concentration of the alkylphosphonic acid in the
organic phase generally increases the extraction efficiency for both metals and can shift the
extraction curves to a lower pH.[10] However, excessively high concentrations can lead to
increased viscosity, poor phase disengagement, and higher co-extraction of nickel.

o Temperature: Temperature can influence the separation factor (3Co/Ni). For many
organophosphorus systems, an increase in temperature is beneficial, enhancing the
separation of cobalt from nickel.[8] This is because the extraction of cobalt is typically more
endothermic than that of nickel.[3]

e Organic Phase Composition (Diluent & Modifier):
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o Diluent: The extractant is dissolved in an inert organic diluent (e.g., kerosene, Shellsol) to
reduce viscosity and facilitate handling. The choice of diluent can affect extraction kinetics
and phase separation.

o Modifier: A phase modifier (e.g., TBP, 1-octanol) is often added (typically 2-5% v/v) to
prevent the formation of a third phase and improve the solubility of the metal-extractant
complex in the organic phase.[11]

o Saponification (Neutralization): Since the extraction process releases acid, the pH of the
agueous phase will drop, potentially halting the extraction. To counteract this, the organic
extractant can be partially neutralized (saponified) with a base (e.g., NaOH, NH4OH) before
extraction.[8][12] This pre-neutralization consumes the acid that would be generated, thus
maintaining a stable pH during the process. However, saponification adds to the operational
cost and complexity.[8]

Table 1: Comparison of Organophosphorus Extractants
for ColNi Separation

. . . Separation
Extractant Commercial Chemical Typical ApHso e
actor
Type Name(s Name Ni-Co
yp (s) ( ) (BCoINi)

) ) Di-(2-ethylhexyl)
Phosphoric Acid D2EHPA ) i ~0.2-0.3 Low (~14)
phosphoric acid

2-ethylhexyl
o PC-88A, phosphonic acid
Phosphonic Acid ~0.9-15 Moderate (~280)
lonquest 801 mono-2-

ethylhexyl ester

Bis(2,4,4- Very High
Phosphinic Acid Cyanex 272 trimethylpentyl) ~1.7-2.0 (>1000, up to
phosphinic acid 7000)

Data compiled from multiple sources.[3][5][8]

Part 3: Detailed Experimental Protocol
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This protocol outlines a standard bench-scale batch experiment for evaluating the separation of
cobalt and nickel.

Reagent and Solution Preparation

e Aqueous Feed Solution:

o Prepare a synthetic leach solution by dissolving appropriate amounts of cobalt sulfate
(CoS04-7H20) and nickel sulfate (NiSO4-6H20) in deionized water to achieve the desired
concentrations (e.g., 1-5 g/L of each metal).

o The solution should be weakly acidic. If starting from a real leach liquor, ensure major
impurities like iron and copper have been removed in a prior step, as they are often co-
extracted.[1][13]

o Adjust the initial pH of the aqueous solution to the desired starting point (e.g., pH 3.0-4.0)
using dilute H2SO4 or NaOH.

o Organic Extractant Solution:

o Prepare the organic phase by dissolving the alkylphosphonic acid extractant (e.g., 0.5 M)
in a suitable organic diluent (e.g., high-purity kerosene).

o If required, add a phase modifier like tri-n-butyl phosphate (TBP) at a concentration of 2-
5% (v/v).

o Optional Saponification: To prepare a saponified organic phase, add a stoichiometric
amount of a concentrated base (e.g., 4 M NaOH) dropwise to the organic solution while
stirring vigorously until a single, clear phase is formed.[8] The degree of saponification
(e.g., 30-40%) should be carefully controlled.[12]

Experimental Workflow Diagram
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Workflow for Bench-Scale Solvent Extraction.
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Caption: Workflow for Bench-Scale Solvent Extraction.
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Step-by-Step Procedure

o Extraction:

o Add equal volumes (e.g., 20 mL) of the prepared aqueous feed and organic solutions to a
separatory funnel. This corresponds to an aqueous-to-organic phase ratio (A:O) of 1:1.

o Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure
equilibrium is reached.[13]

o Allow the phases to disengage completely. The lower layer will be the aqueous phase
(raffinate), and the upper layer will be the organic phase (loaded organic).

o Carefully separate the two phases. Measure and record the final equilibrium pH of the
raffinate.

[e]

Retain samples of the raffinate and the loaded organic for analysis.
e Scrubbing (Optional, for higher purity):
o To remove any co-extracted nickel from the loaded organic phase, it can be "scrubbed."

o Contact the loaded organic phase with a small volume of a pure cobalt sulfate solution or
a slightly acidic solution (e.g., pH adjusted to just below the cobalt extraction pH).[12]

o This process uses the principle of ion exchange to displace the less strongly bound nickel
ions back into the aqueous phase while retaining the cobalt in the organic phase.

e Stripping:

o To recover the cobalt from the loaded organic phase, contact it with a stripping agent,
which is typically a mineral acid solution (e.g., 0.5-2.0 M H2SOa or HCI).[14]

o The high concentration of H* ions in the stripping solution reverses the extraction
equilibrium, forcing the cobalt ions back into the aqueous phase and regenerating the
extractant in the organic phase.
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o Perform the stripping step using a similar procedure as the extraction (e.g., A:O ratio of
1:1, shake for 5-10 minutes).

o Separate the phases to obtain the cobalt-rich product solution (strip liquor) and the
regenerated organic phase, which can be recycled.

e Analysis:

o Analyze the metal concentrations (Co and Ni) in the initial aqueous feed, the raffinate, and
the strip liquor using appropriate analytical techniques such as Atomic Absorption
Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-
OES).

Part 4: Data Analysis and Interpretation
The performance of the solvent extraction process is quantified using three key metrics:

« Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to
its concentration in the agueous phase at equilibrium.

o D =[M]org/ [M]aq

» Extraction Percentage (%E): The percentage of the metal transferred from the aqueous
phase to the organic phase.

o WE=(D/(D+V_aqg/V_org)) * 100
o Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

o Separation Factor (3): The ratio of the distribution coefficients of two different metals (in this
case, Co and Ni). It is a measure of the selectivity of the extractant. A high separation factor
indicates good separation.

o B(Co/Ni)=D_Co/D_Ni

Part 5: Troubleshooting and Expert Insights
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» Third Phase Formation: The appearance of a third, often viscous, layer between the aqueous
and organic phases can occur, especially at high metal loading. This can be mitigated by
adding or increasing the concentration of a phase modifier (e.g., TBP) or by reducing the
extractant concentration.

e Slow Phase Disengagement/Emulsion: Emulsions can form, particularly if the solutions
contain fine solids or surfactants. Ensure the feed solution is well-clarified. Increasing the
temperature or adding a modifier can also improve phase separation time.

e Incomplete Stripping: If cobalt is not fully recovered in the stripping stage, the acid
concentration of the stripping agent may be too low. Increase the molarity of the stripping
acid to more effectively shift the equilibrium towards the aqueous phase.

By carefully controlling the experimental parameters and following a systematic protocol,
alkylphosphonic acids can be effectively utilized to achieve a clean and efficient separation of
cobalt from nickel, enabling the recovery of high-purity cobalt for various critical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note & Protocol: Selective Solvent
Extraction of Cobalt and Nickel Using Alkylphosphonic Acids]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1617951/docs#application-note-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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